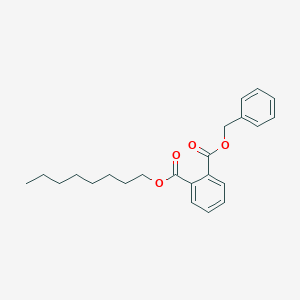
Lithium squarate
Overview
Description
Lithium squarate is a chemical compound with the molecular formula C4Li2O4 . It is also known as dilithium squarate . It exhibits interesting electrochemical properties, making it a potential candidate as an electrolyte additive for lithium-ion batteries.
Synthesis Analysis
The synthesis of lithium squarate involves mixing squaric acid with a lithium source . In a recent study, a lithium replenishment separator (LRS) coated with dilithium squarate-carbon nanotube (Li2C4O4–CNT) was used as the lithium compensation reagent .Molecular Structure Analysis
The stacking parameters, lattice constants, and bond lengths of solvent-free dilithium squarate (Li2C4O4) crystals were investigated using density functional theory . The shortcoming of the GGA (PBE) calculation with respect to the dispersive forces appears in the form of an overestimation of the unit cell volume up to 5.8% .Chemical Reactions Analysis
Lithium squarate has been used in lithium-ion batteries. Non-destructive Li nuclear reaction analysis techniques were used to profile the Li distribution at the surface of graphitic Li-ion battery anodes . These techniques show that Li concentrations are elevated within 300 nm of the anode surface, even in fully delithiated states .Physical And Chemical Properties Analysis
Lithium squarate has an average mass of 125.922 Da and a Monoisotopic mass of 126.011665 Da . The physical and chemical properties of lithium squarate were investigated using density functional theory .Scientific Research Applications
Enhancing Adsorption Properties : Lithium doping in 2D squaraine-bridged covalent organic polymers (SQ-COPs) significantly improves their gas adsorption capacity. This approach can lead to extremely high CO2 uptake capacities, indicating potential applications in gas storage and separation technologies (Chen, Huang, Yi, & Zheng, 2018).
Battery Technology : Lithium squarate (Li2C4O4) is investigated as a pre-lithiation additive to increase the cycle life of NMC622||Si/graphite full-cells in lithium-ion batteries. However, potential limitations are noted due to porosity and gas development during decomposition (Gomez‐Martin et al., 2022).
Lithium Storage in Batteries : Research suggests that 2D metal-free SQ-COPs with high lithium storage capacity could be a promising and environmentally-friendly application in lithium-ion batteries (Huang & Cao, 2017).
Lithium Recovery and Exploitation : Lithium, being a critical element in rechargeable lithium-ion batteries, requires efficient recovery and processing from various sources for sustainable supply (Meng, McNeice, Zadeh, & Ghahreman, 2019).
Natural Products Synthesis : The squarate ester cascade, including compounds like lithium squarate, has been applied in the synthesis of natural products, such as the rapid conversion of diisopropyl squarate to various compounds (Paquette & Geng, 2002).
Safety and Hazards
Future Directions
Lithium squarate has potential applications in enhancing the energy density and cycle life of lithium-ion batteries . It has been suggested that placing Li2C4O4 on the separator rather than within the cathode significantly reduces disruptions in conduction pathways and inhibits catalytic reactions with LiFePO4 .
properties
IUPAC Name |
dilithium;3,4-dioxocyclobutene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.2Li/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCJEFTZDJUXNO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1(=C(C(=O)C1=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Li2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104332-28-7 | |
| Record name | 3,4-Dihydroxy-3-cyclobutene-1,2-dione dilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)









![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)

